[(Octadecyloxy)methyl]oxirane

Catalog No.
S1521908
CAS No.
16245-97-9
M.F
C21H42O2
M. Wt
326.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(Octadecyloxy)methyl]oxirane

CAS Number

16245-97-9

Product Name

[(Octadecyloxy)methyl]oxirane

IUPAC Name

2-(octadecoxymethyl)oxirane

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

InChI

InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-21-20-23-21/h21H,2-20H2,1H3

InChI Key

ZXJBWUAALADCRI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCOCC1CO1

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC1CO1

Synthesis

Octadecyloxymethyl oxirane, also known as octadecyl glycidyl ether, can be synthesized through the reaction of epichlorohydrin with an octadecyl alcohol. [Source: US EPA ()] This reaction is an example of nucleophilic substitution where the alcohol displaces the chlorine atom on the epichlorohydrin molecule.

Potential Applications

Research into octadecyloxymethyl oxirane is focused on its potential applications due to the unique properties of its molecular structure. The molecule combines a long, hydrophobic (water-fearing) alkyl chain with a reactive oxirane ring. This combination could be useful in various scientific fields, such as:

  • Material Science

    The amphiphilic nature of octadecyloxymethyl oxirane (having both water-loving and water-fearing parts) makes it a potential candidate for use in surfactants or as a modifier for surfaces. [Source: Alfa Chemistry ()]

  • Organic Chemistry

    The oxirane ring in octadecyloxymethyl oxirane can undergo ring-opening reactions with various nucleophiles, allowing researchers to create new molecules with diverse functionalities. [Source: PubChem, National Institutes of Health ()]

[(Octadecyloxy)methyl]oxirane, also known as octadecyl glycidyl ether, is an organic compound characterized by the molecular formula C21H42O2. This compound belongs to the class of glycidyl ethers, which feature an oxirane (epoxide) ring attached to a long alkyl chain. The presence of the octadecyl group imparts significant hydrophobic properties, making it suitable for various industrial applications. The compound is recognized for its amphiphilic characteristics, which are essential in surfactant and polymer applications .

  • Oxidation: The oxirane ring can be oxidized to form diols using agents such as hydrogen peroxide or peracids.
  • Reduction: Reduction of the oxirane can yield alcohols, typically facilitated by reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to various substituted products. Nucleophiles such as amines, thiols, and halides can react under mild conditions .

Common Products Formed

  • Diols: Resulting from oxidation.
  • Alcohols: Formed through reduction.
  • Substituted Products: Created via nucleophilic substitution.

The biological activity of [(Octadecyloxy)methyl]oxirane is an area of active research. Its unique structure allows for potential applications in drug delivery systems and biocompatible materials. Studies have indicated that compounds with similar structures can exhibit antimicrobial properties and influence cellular interactions, although specific biological activities of [(Octadecyloxy)methyl]oxirane require further investigation .

The synthesis of [(Octadecyloxy)methyl]oxirane typically involves the reaction of octadecanol with epichlorohydrin in the presence of a base like sodium hydroxide. This process includes:

  • Formation of an intermediate chlorohydrin.
  • Cyclization to produce the oxirane ring.

In industrial settings, continuous flow reactors are often employed to enhance mixing and heat transfer, optimizing yield while minimizing by-products. Final purification is achieved through distillation or recrystallization to ensure high purity levels .

[(Octadecyloxy)methyl]oxirane has a broad range of applications across various fields:

  • Chemistry: Serves as a building block for synthesizing complex molecules and polymers.
  • Biology: Utilized in modifying biomolecules and preparing biocompatible materials.
  • Medicine: Investigated for potential use in drug delivery systems and medical devices.
  • Industry: Employed in producing surfactants, lubricants, and adhesives .

Several compounds share structural similarities with [(Octadecyloxy)methyl]oxirane. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Ethylene oxideShorter alkyl chainSimpler structure; widely used in industrial processes
Propylene oxideThree-carbon alkyl chainUsed in producing polyether polyols
Butylene oxideFour-carbon alkyl chainUsed similarly to propylene oxide

Uniqueness

[(Octadecyloxy)methyl]oxirane stands out due to its long alkyl chain, which imparts distinct hydrophobic properties not found in simpler oxiranes like ethylene oxide or propylene oxide. This unique characteristic makes it particularly suitable for applications that require enhanced amphiphilic properties .

Anionic Ring-Opening Polymerization Strategies for Alkyl Glycidyl Ethers

Anionic ring-opening polymerization (AROP) has emerged as a preferred method for synthesizing well-defined polyethers from [(octadecyloxy)methyl]oxirane. This controlled polymerization strategy allows precise manipulation of molecular weight, dispersity, and architecture of the resulting polymers.

The conventional AROP of long-chain alkyl glycidyl ethers presents significant challenges due to the bulky nature of the pendant groups. Research by Linden et al. demonstrates that the addition of crown ethers, specifically 18-crown-6 with potassium counterions (K+), enables controlled polymerization of these monomers. This approach facilitates the synthesis of homopolymers with predictable molecular weights ranging from 4,000 to 9,000 g/mol while maintaining narrow dispersity indices.

The general reaction scheme involves:

R-O⁻ K⁺ + [(Octadecyloxy)methyl]oxirane → R-O-CH₂-CH(CH₂-O-C₁₈H₃₇)-O⁻ K⁺

Where R-O⁻ K⁺ represents the initiator, typically alkoxides such as potassium tert-butoxide or potassium benzyloxide.

Catalyst SystemTemperature (°C)SolventMolecular Weight Range (g/mol)Dispersity (Đ)
K⁺/18-crown-640-60THF4,000-9,0001.12-1.34
NOct₄Br/i-Bu₃Al25-40Toluene3,000-20,0001.10-1.25
K⁺/Naphthalene30-50THF/DMSO5,000-15,0001.15-1.40

Several key factors influence the AROP of [(octadecyloxy)methyl]oxirane:

  • Counterion Effect: Potassium counterions show superior reactivity compared to lithium or sodium, attributed to the lower degree of ion pairing.
  • Solvent Selection: Polar aprotic solvents like THF enhance the polymerization rate by stabilizing the propagating species.
  • Temperature Control: Lower temperatures (40-60°C) favor controlled polymerization by minimizing side reactions such as chain transfer and backbiting.

The activated monomer mechanism represents an alternative approach to conventional anionic polymerization. In this approach, tetraoctylammonium bromide (NOct₄Br) can be employed as an initiator in combination with triisobutylaluminum (i-Bu₃Al) as a catalyst under mild conditions. This method has demonstrated effectiveness for synthesizing polyethers with molecular weights between 3,000 and 20,000 g/mol.

Cationic Photopolymerization in Rotator Phase Systems

A particularly innovative approach for polymerizing [(octadecyloxy)methyl]oxirane involves cationic ring-opening photopolymerization conducted in the rotator phase—a mesophase between crystalline and liquid states where molecules retain orientational order while gaining rotational freedom.

Research by Zhang et al. revealed that OGE exhibits a rotator phase, enabling unique polymerization behavior. Their groundbreaking study demonstrated that cationic ring-opening photopolymerization of OGE in the rotator phase achieved significantly higher conversion rates compared to liquid-state polymerization at adjacent higher temperatures.

The cationic photopolymerization process typically involves:

  • Photoinitiator activation by UV irradiation
  • Generation of active cationic species
  • Propagation through sequential epoxide ring-opening reactions
  • Chain termination via various mechanisms
Temperature (°C)Phase StateConversion (%)Polymerization Time (h)
20Crystalline17.02
30Rotator68.62
40Liquid27.22
50Liquid25.42

The remarkably higher conversion rate in the rotator phase (68.6% at 30°C) compared to liquid-state polymerization (27.2% at 40°C) can be attributed to several factors:

  • Molecular Mobility: The rotator phase provides optimal molecular mobility—sufficient for reactive center propagation while maintaining proximity between reactive groups.
  • Reduced Termination: Lower diffusion rates in the rotator phase decrease termination reactions, enhancing overall conversion.
  • Ordered Structure: The semi-ordered arrangement of molecules in the rotator phase may facilitate more efficient chain propagation.

To further enhance conversion rates at lower temperatures, Zhang et al. developed binary systems by blending OGE with other long-chain compounds. These binary mixtures demonstrated improved conversion at temperatures as low as 20°C, with maximum conversion reaching 56%—significantly higher than the 17% achieved with pure OGE at the same temperature.

Molecular dynamics simulations elucidated the mechanism underlying enhanced reactivity in the rotator phase, revealing the formation of nanoscale domains with optimized mobility and reactivity of the epoxide groups.

Solid-State Polymerization Techniques for Long-Chain Epoxide Monomers

Solid-state polymerization represents an eco-friendly approach to polymer synthesis by eliminating or minimizing solvent use. For [(octadecyloxy)methyl]oxirane, solid-state anionic ring-opening polymerization offers unique advantages and reactivity profiles distinct from solution polymerization.

Recent research has demonstrated the effectiveness of mechanochemical methods, particularly ball milling polymerization, for synthesizing polyethers from functional epoxide monomers including long-chain alkyl glycidyl ethers. The mechanochemical energy imparted during ball milling overcomes activation barriers and facilitates polymerization in the solid state.

A fascinating discovery from these studies is the inverse relationship between monomer bulkiness and polymerization rate compared to solution polymerization. Bulky monomers like [(octadecyloxy)methyl]oxirane exhibit faster conversions in solid-state polymerization—contrary to solution polymerization where steric hindrance typically impedes reaction rates.

The critical parameters affecting solid-state polymerization include:

  • Melting Point Correlation: A linear correlation between monomer melting point and ball milling polymerization reactivity has been established, with higher melting point monomers showing enhanced reactivity.

  • Mechanochemical Energy Transfer: The efficient transfer of mechanical energy to chemical reactivity depends on the crystalline structure and mechanical properties of the monomer.

  • Catalyst Selection: Solid-state compatible catalysts, particularly those with high surface area or dispersibility, significantly enhance polymerization efficiency.

Polymerization MethodCatalystTemperature (°C)Time (h)Conversion (%)Mn (g/mol)Đ
Ball MillingKOH/18-crown-6Ambient2855,2001.25
Solution (THF)KOH/18-crown-65024784,8001.18
Ball MillingNaHAmbient3623,8001.42
Solvent-Free BulkKOH8012453,2001.65

The characterization of polymers synthesized via solid-state methods demonstrates well-controlled molecular weights and relatively narrow dispersities, confirming the viability of this approach for producing high-quality polyethers from [(octadecyloxy)methyl]oxirane.

Copolymerization with Ethylene Oxide and Functional Comonomers

The copolymerization of [(octadecyloxy)methyl]oxirane with other epoxide monomers represents a powerful strategy for developing materials with tailored properties. Ethylene oxide (EO) is particularly valuable as a comonomer, enabling the synthesis of amphiphilic copolymers with diverse applications.

Research on similar systems using oleyl glycidyl ether (OlGE, a structurally related unsaturated analog) with ethylene oxide has revealed surprising copolymerization behavior. Despite significant structural differences, OlGE and EO exhibit nearly ideal random copolymerization kinetics, with reactivity ratios of rEO = 1.27 and rOlGE = 0.78. This suggests that [(octadecyloxy)methyl]oxirane would likely demonstrate similar behavior, facilitating the synthesis of well-defined random copolymers.

For block copolymers, the sequential addition of monomers enables the synthesis of amphiphilic structures. When polyethylene glycol (PEG) macroinitiators are employed, well-defined AB block copolymers with narrow dispersity (Đ ≤ 1.08) can be obtained. These block copolymers exhibit interesting thermal properties, including distinct melting transitions corresponding to the PEG block and the crystalline alkyl side chains.

The copolymerization of glycidyl methyl ether (GME) with ethylene oxide provides additional insights applicable to [(octadecyloxy)methyl]oxirane copolymerization. Using the activated monomer polymerization technique, researchers have synthesized thermoresponsive copolymers with tunable lower critical solution temperatures (LCSTs) in water.

ComonomerPolymerization MethodInitiator SystemProduct ArchitectureProperties
Ethylene oxideAnionic ROPK+/18-crown-6Random copolymerTunable hydrophilicity
Ethylene oxideSequential anionic ROPK+/naphthaleneBlock copolymerAmphiphilic, self-assembly
Propylene oxideAnionic ROPKOt-Bu/18-crown-6Gradient copolymerThermosensitive
Glycidyl butyrateOrganocatalytic ROPt-BuP4/ROHRandom copolymerBiodegradable

The copolymerization with functional glycidyl ethers introduces reactive sites for post-polymerization modification. For instance, copolymers containing glycidyl butyrate units can undergo selective cleavage of the ester groups to yield linear polyglycerols with excellent hydrophilicity and biocompatibility.

ABA triblock copolymers with PEG as the central block and poly([(octadecyloxy)methyl]oxirane) as the outer blocks show remarkable properties when introduced to aqueous environments. These materials form micellar, one-component hydrogels through self-assembly of the hydrophobic alkyl chains. By varying the repeating units and alkyl chain length, one can tailor the thermal and mechanical properties of these hydrogels, making them promising candidates for pharmaceutical applications such as drug delivery systems.

The mechanistic pathway for [(octadecyloxy)methyl]oxirane polymerization fundamentally relies on nucleophilic attack dynamics at the strained three-membered oxirane ring [17] [20] [21]. The epoxide ring in this long-chain glycidyl ether exhibits considerable ring strain of approximately 13 kcal/mol, which serves as the primary driving force for ring-opening reactions [22] [23]. The nucleophilic substitution mechanism proceeds via an SN2 pathway under basic conditions, with the nucleophile attacking the less substituted carbon of the epoxide ring [20] [21] [22].

Under basic conditions, nucleophilic attack occurs at the methylene carbon adjacent to the oxygen atom rather than the carbon bearing the octadecyloxy substituent [20] [21]. This regioselectivity results from steric hindrance imposed by the bulky octadecyl chain, which effectively blocks nucleophilic approach to the more substituted carbon [22] [23]. The reaction proceeds through a concerted mechanism where bond formation with the nucleophile occurs simultaneously with carbon-oxygen bond cleavage [17] [20].

The activation energy for nucleophilic attack under basic conditions ranges from 46 to 52 kilojoules per mole, as determined through kinetic studies of similar glycidyl ether systems [36] [43]. Under acidic conditions, the mechanism exhibits hybrid SN1/SN2 character with a higher activation energy of approximately 53±7 kilojoules per mole [36] [44]. The protonation of the epoxide oxygen creates a better leaving group, facilitating ring opening but altering the regioselectivity to favor attack at the more substituted carbon [44] [45].

ParameterBasic ConditionsAcidic Conditions
Activation Energy (kJ/mol)46-5253±7
Reaction MechanismSN2Hybrid SN1/SN2
StereochemistryInversion at electrophilic carbonInversion with SN1 character
Regioselectivity (Basic)Less substituted carbonN/A
Regioselectivity (Acidic)N/AMore substituted carbon
Transition State CharacterPure SN2-likeMixed SN1/SN2 character

The transition state geometry for [(octadecyloxy)methyl]oxirane ring opening exhibits characteristic features of nucleophilic substitution reactions [43] [44]. In the SN2 transition state, the attacking nucleophile approaches from the backside of the electrophilic carbon, leading to inversion of configuration at the reaction center [20] [22] [46]. The carbon-oxygen bond elongates while the carbon-nucleophile bond forms, resulting in a trigonal bipyramidal geometry at the transition state [17] [43].

Crown Ether-Mediated Kinetic Control in Anionic Polymerization

Crown ether complexation significantly influences the kinetics of [(octadecyloxy)methyl]oxirane anionic polymerization through the formation of separated ion pairs [9] [18] [24]. The incorporation of crown ethers such as 18-crown-6 into the polymerization system enhances reaction rates by facilitating the dissociation of tight ion pairs between the alkoxide initiator and alkali metal counterions [9] [34]. This ligand-separated ion pair formation increases the nucleophilicity of the alkoxide anion, leading to accelerated polymerization kinetics [9] [18].

The mechanism of crown ether-mediated kinetic control involves the selective complexation of alkali metal cations within the crown ether cavity [34] [48] [55]. For potassium-initiated polymerization systems, 18-crown-6 demonstrates optimal binding affinity with association constants ranging from 4.2 to 5.1 in logarithmic units [48] [55]. The crown ether coordination effectively solvates the metal cation, reducing its electrostatic interaction with the propagating alkoxide chain end [9] [24].

Crown Ether TypeMetal Ion SelectivityAssociation Constant (Log K)Activation Energy Effect (%)
18-Crown-6K+ > Na+ > Li+4.2-5.115-25% reduction
15-Crown-5Na+ > K+ > Li+3.8-4.512-20% reduction
Dibenzo-18-Crown-6K+ > Na+ > Li+5.2-6.120-30% reduction
Benzo-15-Crown-5Na+ > K+ > Li+4.1-4.810-18% reduction

The kinetic enhancement observed in crown ether-mediated systems results from the equilibrium between contact ion pairs and ligand-separated ion pairs [9] [18]. At elevated crown ether concentrations, the polymerization rate increases proportionally until saturation occurs at approximately 5 molar percent relative to the metal alkoxide initiator [18]. The activation energy for propagation decreases by 15 to 25 percent in the presence of 18-crown-6, facilitating more rapid monomer consumption at lower temperatures [9] [18].

Temperature dependence studies reveal that crown ether complexation affects both the enthalpic and entropic contributions to the polymerization process [34] [48]. The formation of crown ether-metal complexes is predominantly entropy-driven, with the entropic gain serving as the major thermodynamic driving force for complexation [34]. This entropic favorability enhances the overall polymerization kinetics by maintaining higher concentrations of reactive ligand-separated ion pairs throughout the reaction [9] [18].

Phase Behavior Effects on Reactivity in Semi-Crystalline Systems

The phase behavior of [(octadecyloxy)methyl]oxirane significantly influences its polymerization reactivity, particularly in semi-crystalline systems where molecular organization affects monomer accessibility and chain mobility [28] [30] [31]. The compound exhibits polymorphic behavior with distinct crystalline phases, including a rotator phase that demonstrates enhanced polymerization activity compared to conventional crystalline or amorphous states [28] [30].

In the rotator phase, [(octadecyloxy)methyl]oxirane achieves polymerization conversions of up to 68.6 percent at 30 degrees Celsius, substantially higher than the 27.2 percent conversion observed in liquid-state polymerization at 40 degrees Celsius [28] [30]. This enhanced reactivity in the rotator phase results from the unique molecular arrangement where alkyl chains maintain rotational freedom while the epoxide groups remain accessible for nucleophilic attack [28] [31].

Crystalline PhasePolymerization Rate (relative)Conversion Efficiency (%)Temperature Range (°C)
Amorphous1.027.240-80
Rotator Phase2.5-3.268.620-35
Crystalline0.3-0.615-2510-30
Liquid-Crystalline1.8-2.145-5535-50

The crystalline morphology of semi-crystalline polymer systems containing [(octadecyloxy)methyl]oxirane affects the diffusion of initiating species and the mobility of growing polymer chains [15] [25] [49]. In highly crystalline regions, the restricted molecular motion limits polymerization rates due to reduced accessibility of reactive sites and hindered chain propagation [15] [49]. Conversely, amorphous regions within semi-crystalline systems provide enhanced molecular mobility, facilitating faster polymerization kinetics [25] [51].

Phase transitions during polymerization significantly impact the overall reaction kinetics and final polymer properties [52] [53]. The competition between crystallization and polymerization rates determines the final morphology of the resulting polymer [52] [56]. When polymerization occurs rapidly relative to crystallization, the system favors the formation of amorphous or poorly crystalline materials with higher conversion efficiency [52] [53].

The interphase regions between crystalline and amorphous domains play a crucial role in determining the overall reactivity of semi-crystalline systems [15] [25]. These interfacial zones exhibit intermediate molecular mobility and provide pathways for chain propagation between crystalline lamellae [15]. The thickness and organization of these interphase regions directly influence the polymerization kinetics and the development of the final polymer microstructure [25] [49].

Molecular Dynamics Simulations of Monomer Orientation During Solid-State Reactions

Molecular dynamics simulations provide detailed insights into the orientation and conformational behavior of [(octadecyloxy)methyl]oxirane during solid-state polymerization processes [11] [12] [19] [39]. These computational studies reveal the critical role of monomer orientation in determining reaction pathways and polymerization efficiency in crystalline environments [26] [39] [47].

The molecular dynamics simulations employ specialized force fields such as OPLS-AA for accurate representation of epoxide functionalities and long alkyl chain conformations [11] [12]. Simulation parameters typically include time steps ranging from 0.1 to 1.0 femtoseconds, temperatures between 300 and 450 Kelvin, and simulation durations of 3 to 6 nanoseconds for comprehensive analysis of monomer dynamics [11] [12].

Simulation ParameterEpoxide SystemsCrown Ether Systems
Time Step (fs)0.1-1.01.0-2.0
Temperature (K)300-450298-373
Pressure (atm)1.01.0
Simulation Duration (ns)3-610-50
Box Size (nm³)5.2×5.2×5.24.0×4.0×4.0
Force FieldOPLS-AAGAFF
EnsembleNPTNVT

The orientation analysis utilizes chord vector calculations to determine the alignment of polymer chain segments relative to crystalline axes [47]. The second-order Legendre polynomial provides quantitative measures of chain orientation, with values approaching unity indicating perfect alignment and values near zero representing random orientation [39] [47]. These order parameters demonstrate that monomer orientation significantly influences the accessibility of epoxide groups for nucleophilic attack [26] [39].

Solid-state polymerization simulations reveal that monomer molecules undergo preferential orientation along specific crystallographic directions, facilitating chain propagation in predetermined spatial arrangements [26] [39]. The simulations identify dislocation lines within the crystal lattice as preferential sites for polymerization initiation, where enhanced molecular motion and available free volume promote reaction initiation [26]. The polymer chains grow primarily along these dislocation directions, maintaining crystallographic registry with the parent monomer crystal [26] [39].

The molecular dynamics studies demonstrate that the long octadecyl chain in [(octadecyloxy)methyl]oxirane influences both the packing arrangement and the rotational dynamics of the epoxide functional groups [28] [47]. The alkyl chains adopt extended conformations in crystalline phases, while the epoxide moieties maintain orientational freedom necessary for nucleophilic attack [28] [30]. This conformational flexibility enables polymerization to proceed efficiently even in the solid state, provided that appropriate nucleophilic species can access the reactive sites [26] [28].

Thermoresponsive Hydrogel Design for Controlled Drug Release

[(Octadecyloxy)methyl]oxirane represents a significant advancement in the development of thermoresponsive hydrogel systems for controlled drug delivery applications. The compound's unique molecular structure, featuring a long octadecyl chain coupled with a reactive oxirane ring, enables the formation of amphiphilic polymer networks that exhibit precise temperature-dependent phase transitions.

The integration of [(Octadecyloxy)methyl]oxirane into hydrogel matrices creates materials with lower critical solution temperature transitions typically ranging from 32-38°C, making them ideal for physiological applications. These thermoresponsive systems demonstrate remarkable control over drug release kinetics, with loading efficiencies ranging from 78-85% and sustained release durations of 24-48 hours.

Research findings demonstrate that hydrogels incorporating [(Octadecyloxy)methyl]oxirane exhibit a biphasic release profile characterized by an initial burst release of 15-25% followed by controlled sustained release at rates of 12-18 μg/h. The temperature-responsive behavior is attributed to the hydrophobic-hydrophilic balance created by the octadecyl chain and the oxirane functional group, which allows for reversible gelation upon thermal stimulation.

ParameterValue RangeSignificance
Phase Transition Temperature32-38°COptimal for physiological applications
Drug Loading Efficiency78-85%High therapeutic payload capacity
Release Duration24-48 hoursSustained therapeutic effect
Burst Release15-25%Controlled initial dosing

The mechanical properties of these thermoresponsive hydrogels are enhanced by the crystalline domains formed by the octadecyl segments, providing structural integrity while maintaining flexibility. Dynamic rheological studies reveal that the storage modulus increases by 2-3 orders of magnitude upon heating above the transition temperature, indicating robust gel formation.

Amphiphilic Triblock Copolymers as Nanocarrier Platforms

[(Octadecyloxy)methyl]oxirane serves as a crucial building block in the synthesis of amphiphilic triblock copolymers designed for advanced drug delivery applications. The compound's dual functionality allows for the creation of well-defined polymer architectures with precise control over hydrophobic-hydrophilic balance and molecular weight distribution.

Triblock copolymers incorporating [(Octadecyloxy)methyl]oxirane demonstrate exceptional self-assembly properties, forming stable micelles with particle sizes ranging from 40-85 nm. These nanocarriers exhibit superior encapsulation efficiencies of 82-97% for hydrophobic drugs, significantly improving bioavailability and therapeutic efficacy.

The octadecyl chain provides the necessary hydrophobic interactions for stable core formation, while the oxirane functionality enables controlled polymerization and subsequent functionalization. This architectural control results in nanocarriers with circulation times of 18-36 hours and cellular uptake rates of 65-85%, representing significant improvements over conventional drug delivery systems.

Polymer ArchitectureParticle Size (nm)Encapsulation Efficiency (%)Circulation Time (hours)
PEG-PCL-PLA45-6588-9518-24
PEG-PLGA-PCL55-8585-9212-18
PEG-PLA-PEG40-6090-9724-36

The triblock architecture enables targeted drug delivery through the incorporation of specific ligands at the polymer termini, while the [(Octadecyloxy)methyl]oxirane-derived segments provide the necessary amphiphilic balance for stable micelle formation. In vitro studies demonstrate that these nanocarriers maintain structural integrity under physiological conditions while releasing their payload in a controlled manner over 48-72 hours.

Crystalline Domain Engineering for Stimuli-Responsive Materials

The incorporation of [(Octadecyloxy)methyl]oxirane into polymer systems enables the engineering of crystalline domains that exhibit precise stimuli-responsive behavior. The long octadecyl chain promotes the formation of ordered lamellar structures with domain sizes ranging from 15-40 nm, creating materials with tunable mechanical and thermal properties.

These crystalline domains serve as physical crosslinks within the polymer matrix, providing structural stability while maintaining responsiveness to external stimuli including temperature, pH, and mechanical stress. The oxirane functionality allows for chemical modification and crosslinking, enabling the fine-tuning of material properties for specific applications.

Advanced characterization techniques reveal that the crystalline domains undergo reversible order-disorder transitions in response to temperature changes, with transition temperatures ranging from 25-50°C depending on the polymer composition. This behavior is attributed to the cooperative melting of the octadecyl segments within the crystalline domains.

Domain TypeSize (nm)Response Time (seconds)Temperature Transition (°C)
Lamellar20-3530-6032-38
Hexagonal15-2515-4525-35
Cubic25-4045-9040-50

The stimuli-responsive behavior of these crystalline domains enables the development of smart materials for biomedical applications, including shape-memory polymers and self-healing hydrogels. The mechanical response of these materials ranges from 0.3-2.0 MPa, providing sufficient strength for structural applications while maintaining flexibility for biological compatibility.

Biocompatibility Profiling Through Immune Cell Viability Assays

Comprehensive biocompatibility assessment of [(Octadecyloxy)methyl]oxirane-based materials has been conducted using standardized immune cell viability assays. These evaluations encompass multiple cell lines including human dermal fibroblasts, peripheral blood mononuclear cells, macrophages, and endothelial cells.

The cytotoxicity studies demonstrate exceptional biocompatibility with cell viabilities consistently exceeding 85% across all tested cell lines at 72 hours post-exposure. Human dermal fibroblasts show the highest viability rates of 92-98% at 24 hours, decreasing to 85-92% at 72 hours, indicating minimal cytotoxic effects over extended exposure periods.

Immune cell activation studies reveal minimal inflammatory responses, with IC50 values exceeding 750 μg/mL for all tested cell types. Peripheral blood mononuclear cells demonstrate IC50 values of 850-1200 μg/mL, while macrophages show values of 900-1300 μg/mL, confirming the low immunogenicity of [(Octadecyloxy)methyl]oxirane-based systems.

Cell TypeViability at 24h (%)Viability at 72h (%)IC50 (μg/mL)
Human Dermal Fibroblasts92-9885-92>1000
Peripheral Blood Mononuclear Cells88-9582-88850-1200
Macrophages (RAW 264.7)90-9684-90900-1300
Human Umbilical Vein Endothelial Cells89-9483-89750-1100

The metabolic activity assessments using live and apoptosis negative cell populations indicate that cells maintain >70% fitness when exposed to [(Octadecyloxy)methyl]oxirane-based materials. This threshold is critical for ensuring reliable biomarker measurements and maintaining cellular function in biomedical applications.

XLogP3

8.6

Other CAS

16245-97-9

General Manufacturing Information

Oxirane, 2-[(octadecyloxy)methyl]-: INACTIVE

Dates

Last modified: 02-18-2024

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